molecular formula C20H42O B1195659 Isoeicosanol CAS No. 52655-10-4

Isoeicosanol

Cat. No. B1195659
CAS RN: 52655-10-4
M. Wt: 298.5 g/mol
InChI Key: YXHAAEIHLXHTJP-UHFFFAOYSA-N
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Description

Isoeicosanol is a long-chain alcohol that is derived from fatty acids and is commonly used in the cosmetic industry. It is also known as 2-octyldodecanol and has a molecular formula of C20H42O. Isoeicosanol is a versatile compound that is used in various applications, including as a surfactant, emollient, and thickener.

Scientific Research Applications

  • Isoeicosanoids and Neurodegenerative Diseases : Isoeicosanoids, which include isomers of prostaglandin F2α like the F2-isoprostanes, are formed in cell membranes and are indicators of lipid peroxidation in vivo. A specific class known as neurofurans, derived from docosahexaenoic acid (DHA), have been discovered and are more abundant than isoprostanes in the brain. Their formation is characterized by elevated levels in conditions like Alzheimer's disease, suggesting their potential role in neurodegenerative disease diagnostics and treatment (Song et al., 2008).

  • Isoprostanes as Markers of Oxidant Stress : Isoprostanes, formed nonenzymatically from arachidonic acid, are emerging as important markers in vascular disease. They are associated with various cardiovascular risk factors such as smoking, diabetes, and hypercholesterolemia. These compounds might modulate the functional consequences of lipid peroxidation in vascular diseases (Patrono & FitzGerald, 1997).

  • Mucositis Research and Emerging Therapies : Isoeicosanoids are part of the research into mucositis, where novel therapeutic approaches are being explored. Advances in mucositis research involve the utilization of new models and interventions targeting specific mechanisms of injury, providing new avenues for research and potential therapies (Bowen et al., 2019).

  • Isoeicosanoids and Lipid Monolayers : Studies on lipid monolayers, such as those of heneicosanoic acid, have revealed various structural transitions. These findings are significant for understanding the behavior of lipid membranes and possibly isoeicosanoids in biological systems (Lin et al., 1990).

  • Environmental Impact and Biodegradation Studies : The biodegradation of isoeicosanol-related compounds like iso-butanol has been studied, particularly their effects on the environment and other chemical compounds like BTEX in groundwater. Such studies are essential for assessing the environmental impact of these compounds and their potential applications (Schaefer et al., 2010).

properties

IUPAC Name

18-methylnonadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHAAEIHLXHTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068780
Record name Isoeicosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoeicosanol

CAS RN

89160-66-7, 52655-10-4
Record name 18-Methyl-1-nonadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89160-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoeicosanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052655104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeicosanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoeicosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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